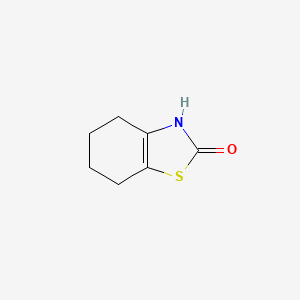

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMCROFMWMVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618159 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57001-13-5 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring. The reaction conditions can vary, but typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound. The process involves the use of high-pressure reactors and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have indicated that 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one and its derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Antimalarial Properties

A series of studies have demonstrated the antimalarial activity of benzothiazole derivatives. One notable compound showcased potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship revealed that modifications to the benzothiazole moiety could enhance activity against drug-resistant strains .

Case Study: Antimalarial Efficacy

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 5f | 0.72 ± 0.19 | Iron chelation and inhibition of heme polymerization |

| Chloroquine | 0.020 ± 0.0012 | Inhibition of heme detoxification |

| Artesunate | 0.015 ± 0.0009 | Reactive oxygen species generation |

The table above summarizes the in vitro antimalarial activity of selected compounds compared to established antimalarials .

Neuropharmacological Applications

Serotonin Receptor Modulation

Compounds related to this compound have been investigated for their affinity towards serotonin receptors. Certain derivatives have shown promising results in modulating serotonin receptor activity, which could be beneficial in treating mood disorders and anxiety .

Materials Science

Polymer Additives

In materials science, benzothiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Agricultural Chemistry

Pesticidal Activity

Research indicates that benzothiazole compounds can serve as effective pesticides due to their ability to disrupt pest metabolic processes. Field trials have demonstrated that formulations containing these compounds can reduce pest populations significantly while exhibiting low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one and related benzothiazolone derivatives:

Key Insights from Structural Variations

Saturation Effects : The hexahydro derivative’s saturated cyclohexene ring introduces conformational flexibility, which may enhance binding to flexible biological targets compared to rigid aromatic benzothiazolones. This property is critical in drug design, where flexibility can improve pharmacokinetics (e.g., membrane permeability) .

Polar Substituents: The hydroxyethyl group in 3-(2-hydroxyethyl)-1,3-benzothiazol-2-one increases polarity, improving aqueous solubility and hydrogen-bonding capacity, which is advantageous for drug delivery .

Heterocycle Variation : Replacing the thiazole sulfur with nitrogen (as in benzodiazolones) modifies electronic properties and hydrogen-bonding patterns, impacting applications in catalysis or metal chelation .

Biological Activity

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is a heterocyclic compound characterized by a benzothiazole ring system. This compound has garnered attention in synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. The benzothiazole moiety is known for its versatility and has been associated with various pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : CHNOS

- Molecular Weight : 155.22 g/mol

- CAS Number : 57001-13-5

The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts primarily as an enzyme inhibitor by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This interaction can modulate various biological processes including inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:

- A study synthesized five new benzothiazole derivatives and evaluated their efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida tropicalis. The results showed that these compounds displayed moderate to potent antimicrobial activity compared to standard drugs like ampicillin and clotrimazole .

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| GG4 | Staphylococcus aureus | 15 | |

| GG5 | Pseudomonas aeruginosa | 12 | |

| GG6 | Escherichia coli | 10 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In one study involving benzothiazole derivatives:

- Compound 8h exhibited a significant inhibition rate of 57.35% in anti-inflammatory tests after intraperitoneal administration, outperforming the reference drug indomethacin .

Case Studies

- Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives and evaluated their antioxidant and anti-inflammatory activities. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases due to their ability to inhibit COX-2 enzymes .

- Antimicrobial Evaluation : Another investigation focused on hexahydro-1,3-benzothiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological activity .

Q & A

Q. What strategies evaluate ecological impact?

- Methodological Answer :

- Biodegradation Tests : Use OECD 301F (manometric respirometry) to measure microbial breakdown in aqueous systems .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

- QSAR Modeling : Predict bioaccumulation and toxicity endpoints using EPI Suite software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.